2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine
CAS No.:
Cat. No.: VC15994765
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine -](/images/structure/VC15994765.png)
Specification
Molecular Formula | C8H10N4 |
---|---|
Molecular Weight | 162.19 g/mol |
IUPAC Name | 2,3-dimethylimidazo[4,5-b]pyridin-7-amine |
Standard InChI | InChI=1S/C8H10N4/c1-5-11-7-6(9)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H2,9,10) |
Standard InChI Key | ROWVXHCJCCYAOK-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(C=CN=C2N1C)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine features an imidazo[4,5-b]pyridine core, a bicyclic system formed by the fusion of an imidazole ring (positions 4 and 5) with a pyridine ring (positions 4 and 5). The molecule is substituted with methyl groups at the 2 and 3 positions of the imidazole ring and an amine group at the 7 position of the pyridine moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and binding affinities.
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
IUPAC Name | 2,3-dimethylimidazo[4,5-b]pyridin-7-amine |
Molecular Formula | |
Molecular Weight | 162.19 g/mol |
Canonical SMILES | CC1=NC2=C(C=CN=C2N1C)N |
InChI Key | ROWVXHCJCCYAOK-UHFFFAOYSA-N |
PubChem CID | 72207045 |
The compound’s planar structure and nitrogen-rich composition enable π-π stacking and hydrogen bonding, critical for interactions with enzymatic active sites.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine typically involves cyclization reactions of appropriately substituted precursors. A common route begins with pyridine-2,3-diamine derivatives, which undergo condensation with carbonyl-containing reagents to form the imidazole ring. For instance, reaction with acetyl chloride or acetic anhydride under controlled conditions introduces the methyl groups at positions 2 and 3.
Key Reaction Steps:
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Precursor Preparation: Pyridine-2,3-diamine is functionalized with methyl groups via alkylation or acylation.
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Cyclization: Intramolecular cyclization catalyzed by acids or bases forms the imidazo[4,5-b]pyridine scaffold.
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Amine Introduction: The 7-position amine is installed through nucleophilic substitution or reduction of nitro intermediates.
Industrial-scale production emphasizes solvent optimization and catalyst selection to enhance yield and purity. For example, using palladium catalysts in hydrogenation steps reduces byproduct formation.
Biological Activities and Mechanisms
Kinase Inhibition
Research highlights this compound’s potency as a kinase inhibitor, particularly targeting enzymes involved in oncogenic signaling. Kinases such as Aurora-A and Aurora-B, which regulate mitotic progression, are inhibited at nanomolar concentrations. Mechanistically, the compound competitively binds to the ATP-binding pocket of these kinases, disrupting phosphorylation cascades essential for cell division.
Table 2: Reported Kinase Inhibition Profiles
Kinase | IC₅₀ (µM) | Cell Line |
---|---|---|
Aurora-A | 0.087 | HeLa Cervical |
Aurora-B | 0.223 | HeLa Cervical |
These inhibitory effects correlate with antiproliferative activity in cancer models, including colorectal (SW620) and breast (MCF-7) carcinoma cells.
Antifungal Applications
Derivatives of 2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus. The amine group at position 7 enhances membrane permeability, enabling disruption of fungal ergosterol biosynthesis. Synergistic effects with azole-class antifungals have been observed, suggesting utility in combination therapies.
Research and Development Applications
Drug Discovery
The compound serves as a scaffold for designing kinase-targeted anticancer agents. Structural modifications, such as fluorination at the pyridine ring or elongation of the amine side chain, have yielded derivatives with improved selectivity and oral bioavailability. Computational docking studies predict strong binding to EGFR and VEGFR2, expanding its therapeutic potential.
Material Science
Beyond biomedicine, the rigid imidazopyridine core is exploited in organic electronics. Its electron-deficient aromatic system facilitates charge transport in thin-film transistors, with applications in flexible displays and sensors.
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